molecular formula C23H29N3O4S B12425781 Quetiapine EP impurity K-d8

Quetiapine EP impurity K-d8

Cat. No.: B12425781
M. Wt: 451.6 g/mol
InChI Key: LJMAGQBUYLSXRO-BGKXKQMNSA-N
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Preparation Methods

The synthesis of Quetiapine EP impurity K-d8 involves several steps, including the introduction of deuterium atoms into the molecular structure. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the incorporation of deuterium through specific reaction conditions. The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

In industrial production, the synthesis of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves multiple purification steps, including chromatography, to isolate the desired compound from other impurities .

Chemical Reactions Analysis

Quetiapine EP impurity K-d8 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Quetiapine EP impurity K-d8 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Quetiapine EP impurity K-d8 is related to its role as a reference standard rather than a therapeutic agent. its parent compound, Quetiapine, exerts its effects by antagonizing dopamine type 2 and serotonin 2A receptors. This antagonism helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder .

Comparison with Similar Compounds

Quetiapine EP impurity K-d8 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in analytical studies, such as improved sensitivity and specificity in mass spectrometry .

Properties

Molecular Formula

C23H29N3O4S

Molecular Weight

451.6 g/mol

IUPAC Name

N-[2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide

InChI

InChI=1S/C23H29N3O4S/c1-18(28)24-20-7-3-5-9-22(20)31-21-8-4-2-6-19(21)23(29)26-12-10-25(11-13-26)14-16-30-17-15-27/h2-9,27H,10-17H2,1H3,(H,24,28)/i10D2,11D2,12D2,13D2

InChI Key

LJMAGQBUYLSXRO-BGKXKQMNSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(=O)C2=CC=CC=C2SC3=CC=CC=C3NC(=O)C)([2H])[2H])[2H]

Canonical SMILES

CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCN(CC3)CCOCCO

Origin of Product

United States

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